N-Acetyl-S-(2-chloroethyl)-L-cysteine
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Overview
Description
N-Acetyl-S-(2-chloroethyl)-L-cysteine is a chemical compound with the molecular formula C8H14ClNO3S It is a derivative of L-cysteine, an amino acid, and contains an acetyl group and a 2-chloroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(2-chloroethyl)-L-cysteine typically involves the reaction of L-cysteine with 2-chloroethanol in the presence of an acetylating agent. The reaction conditions often include a suitable solvent, such as water or ethanol, and a catalyst to facilitate the reaction. The process may involve heating the reaction mixture to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to obtain high-purity product .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-S-(2-chloroethyl)-L-cysteine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The 2-chloroethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include disulfides, sulfoxides, thiols, and various substituted derivatives. These products have different chemical and physical properties, making them useful in various applications .
Scientific Research Applications
N-Acetyl-S-(2-chloroethyl)-L-cysteine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in cellular processes and as a biomarker for exposure to certain chemicals.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Mechanism of Action
The mechanism of action of N-Acetyl-S-(2-chloroethyl)-L-cysteine involves its interaction with cellular components, such as proteins and enzymes. The compound can form covalent bonds with thiol groups in proteins, leading to changes in their structure and function. This interaction can affect various molecular pathways, including those involved in detoxification and cellular signaling .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-Acetyl-S-(2-chloroethyl)-L-cysteine include:
- N-Acetyl-S-(2-chloroethyl)-L-homocysteine
- 2-Chloroethanol
- N-Acetyl-S-(2-chloroethyl)-L-methionine
Uniqueness
This compound is unique due to its specific chemical structure, which allows it to interact with biological molecules in distinct ways. Its acetyl and 2-chloroethyl groups confer unique reactivity and stability, making it valuable for various applications in research and industry .
Properties
CAS No. |
58337-49-8 |
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Molecular Formula |
C7H12ClNO3S |
Molecular Weight |
225.69 g/mol |
IUPAC Name |
(2R)-2-acetamido-3-(2-chloroethylsulfanyl)propanoic acid |
InChI |
InChI=1S/C7H12ClNO3S/c1-5(10)9-6(7(11)12)4-13-3-2-8/h6H,2-4H2,1H3,(H,9,10)(H,11,12)/t6-/m0/s1 |
InChI Key |
PUOICJBSGWOTFX-LURJTMIESA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CSCCCl)C(=O)O |
Canonical SMILES |
CC(=O)NC(CSCCCl)C(=O)O |
Origin of Product |
United States |
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